molecular formula C13H16N2O6 B15249555 2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)aceticacid

2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)aceticacid

Cat. No.: B15249555
M. Wt: 296.28 g/mol
InChI Key: IRRWXMHUKKGYIH-UHFFFAOYSA-N
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Description

2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid is a compound with the molecular formula C13H17NO6. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient nitration and protection reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Trifluoroacetic acid, dichloromethane.

    Hydrolysis: Water, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 2-(2-amino-4-nitrophenyl)acetic acid.

    Substitution: Formation of the free amine.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid is unique due to the presence of both a nitro group and a Boc-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitrophenyl]acetic acid

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10-7-9(15(19)20)5-4-8(10)6-11(16)17/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

IRRWXMHUKKGYIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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